molecular formula C20H21FN4O2 B12244774 4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine

4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B12244774
M. Wt: 368.4 g/mol
InChI Key: FXFPERSMVODPGY-UHFFFAOYSA-N
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Description

4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that features a combination of fluorine, methoxy, piperidine, oxadiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The final step usually involves the coupling of the oxadiazole and pyridine rings under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings .

Scientific Research Applications

4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

IUPAC Name

5-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C20H21FN4O2/c1-26-18-5-4-14(11-17(18)21)12-25-10-2-3-16(13-25)20-23-19(24-27-20)15-6-8-22-9-7-15/h4-9,11,16H,2-3,10,12-13H2,1H3

InChI Key

FXFPERSMVODPGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC(C2)C3=NC(=NO3)C4=CC=NC=C4)F

Origin of Product

United States

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